molecular formula C11H17NO2 B1443494 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol CAS No. 1250703-78-6

3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

Cat. No.: B1443494
CAS No.: 1250703-78-6
M. Wt: 195.26 g/mol
InChI Key: UVRAVNSREMMFJN-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol is a chemical compound with the molecular formula C11H17NO2 It belongs to the class of pyridine derivatives and is characterized by the presence of a methoxy group and two methyl groups on the pyridine ring, along with a propanol side chain

Biochemical Analysis

Biochemical Properties

3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding interaction can result in changes in gene expression, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic processes. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can influence gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with a suitable propanol derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the pyridine derivative is reacted with a propyl magnesium halide to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, and the reaction mixture is maintained at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the pyridine ring.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propanal or 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propanoic acid.

    Reduction: Formation of 3-(4-Methoxy-3,5-dimethylpiperidin-2-yl)propan-1-ol.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards these targets. The propanol side chain may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3,5-dimethyl-2-pyridinemethanol: Similar structure but with a hydroxymethyl

Properties

IUPAC Name

3-(4-methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-7-12-10(5-4-6-13)9(2)11(8)14-3/h7,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRAVNSREMMFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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